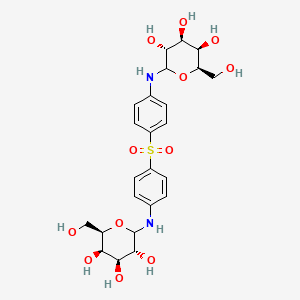![molecular formula C17H24N2O5S B12809361 2-[3-(4-Hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate](/img/structure/B12809361.png)
2-[3-(4-Hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sinapine thiocyanate is a naturally occurring alkaloid found predominantly in the seeds of cruciferous plants such as mustard and rapeseed. It is a choline ester of sinapic acid and is known for its various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties .
准备方法
Synthetic Routes and Reaction Conditions
Sinapine thiocyanate can be synthesized through a proline-mediated Knoevenagel-Doebner condensation in ethanol. This process involves bio-based syringaldehyde, Meldrum’s acid, and choline chloride, offering a sustainable alternative to existing low-yield pathways . The reaction conditions typically include the use of ethanol as a solvent and proline as a catalyst, resulting in a 52% overall yield .
Industrial Production Methods
Industrial production of sinapine thiocyanate often involves the extraction from defatted mustard seed meal using ethanol in a Soxhlet apparatus . This method ensures the efficient extraction of sinapine thiocyanate along with other phenolic compounds.
化学反应分析
Types of Reactions
Sinapine thiocyanate undergoes various chemical reactions, including oxidation, reduction, and substitution. It functions as an antioxidant by scavenging superoxide anion radicals .
Common Reagents and Conditions
Common reagents used in the reactions involving sinapine thiocyanate include ethanol, proline, and Meldrum’s acid . The conditions often involve moderate temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of sinapine thiocyanate include sinapic acid derivatives and other phenolic compounds .
科学研究应用
Sinapine thiocyanate has a wide range of scientific research applications:
作用机制
The mechanism of action of sinapine thiocyanate involves several molecular targets and pathways:
Anti-inflammatory: It inhibits the activation of the NLRP3 inflammasome, reducing inflammation and protecting vascular endothelial function.
Anti-cancer: It up-regulates growth arrest and DNA damage-inducible alpha, inhibiting the proliferation and mobility of cancer cells.
Antioxidant: It scavenges superoxide anion radicals, protecting cells from oxidative stress.
相似化合物的比较
Similar Compounds
Sinapic acid: A phenolic acid found in various plants, known for its antioxidant properties.
Sinapoyl glucose: A sinapic acid derivative found in canola and rapeseed, exhibiting antioxidant activity.
Canolol: A decarboxylated form of sinapic acid, known for its potent antioxidant properties.
Uniqueness
Sinapine thiocyanate is unique due to its combination of antioxidant, anti-inflammatory, and anti-cancer properties. Its ability to inhibit the NLRP3 inflammasome and up-regulate growth arrest and DNA damage-inducible alpha sets it apart from other similar compounds .
属性
分子式 |
C17H24N2O5S |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
2-[3-(4-hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate |
InChI |
InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-16(19)7-6-12-10-15(21-5)13(18)11-14(12)20-4;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H |
InChI 键 |
NPOZDPAVPFLLCN-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C=C1OC)O)OC.C(#N)[S-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


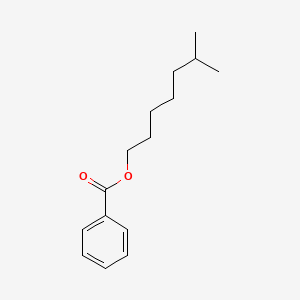
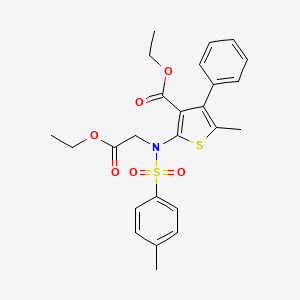


![[(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid](/img/structure/B12809314.png)
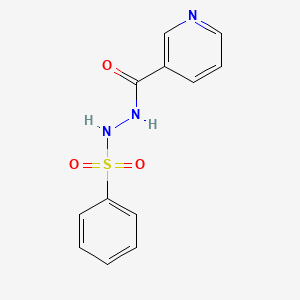
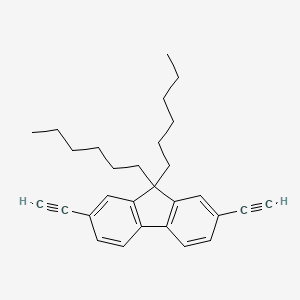


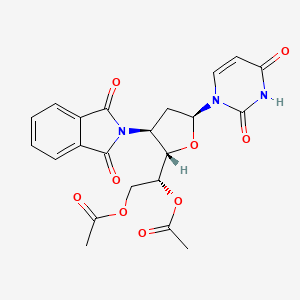

![2-Cyanobicyclo[3.2.1]oct-2-yl acetate](/img/structure/B12809351.png)
![[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12809358.png)
